![molecular formula C18H15F3N2O3S B2778039 N-(4-甲氧基苯基)-2-[3-氧代-6-(三氟甲基)-3,4-二氢-2H-1,4-苯并噻嗪-2-基]乙酰胺 CAS No. 300557-68-0](/img/structure/B2778039.png)

N-(4-甲氧基苯基)-2-[3-氧代-6-(三氟甲基)-3,4-二氢-2H-1,4-苯并噻嗪-2-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

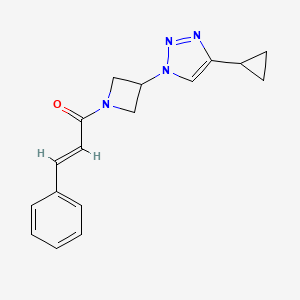

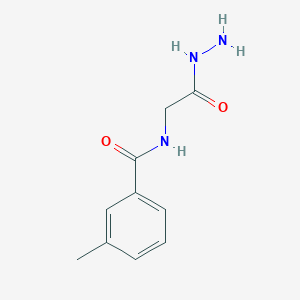

The compound contains several functional groups including an acetamide group (NHC(O)CH3), a methoxy group (OCH3), a trifluoromethyl group (CF3), and a 1,4-benzothiazin-2-one group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazinone and acetamide groups suggests a complex structure with potential for interesting chemical properties .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the trifluoromethyl group could participate in radical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and stability .科学研究应用

Asymmetric Hydrogenation Catalysis

The compound’s structure suggests potential as a ligand or catalyst in asymmetric hydrogenation reactions. Researchers have explored using first-row transition metals (such as 3d metals) for this purpose . These metals exhibit distinct behavior compared to their 4d and 5d counterparts. Investigating the catalytic behavior and enantioinduction models associated with this compound could lead to novel applications in synthetic chemistry.

Amine Deprotection

Anodic oxidation in acidic media has been employed for efficient N-p-methoxyphenylamine deprotection. This process yields high amine yields and is compatible with various oxidizable functional groups . The compound’s unique structure may contribute to its effectiveness in this context.

Enhancing Grip Strength and Inhibiting Protein Catabolism

Studies have explored the effects of related compounds (such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid) on enhancing grip strength and inhibiting protein catabolism induced by exhaustive exercise . While not directly the same compound, the methoxyphenyl moiety suggests potential bioactivity that could be investigated further.

Antibacterial Properties

Given the presence of the benzothiazinyl group, investigations into the compound’s antibacterial properties are warranted. Benzothiazinyl derivatives have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis . Further studies could explore its efficacy against other bacterial strains.

属性

IUPAC Name |

N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O3S/c1-26-12-5-3-11(4-6-12)22-16(24)9-15-17(25)23-13-8-10(18(19,20)21)2-7-14(13)27-15/h2-8,15H,9H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSHYOHVIWKMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777959.png)

![3-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2777964.png)

![N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2777965.png)

![N-(1-cyanocycloheptyl)-2-{[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777970.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(2,6-dimethylmorpholino)ethanone](/img/structure/B2777976.png)

![1-(3-chlorophenyl)-3-[(4-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2777978.png)